molecular formula C13H22N2 B13286090 (2-Ethylbutyl)[2-(pyridin-2-YL)ethyl]amine

(2-Ethylbutyl)[2-(pyridin-2-YL)ethyl]amine

Cat. No.: B13286090
M. Wt: 206.33 g/mol
InChI Key: LPJLVIFWRWMWNN-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Pyridine-Functionalized Amine Ligands

Pyridine-functionalized amine ligands are a cornerstone in coordination chemistry and catalysis. The pyridine (B92270) moiety, a six-membered aromatic heterocycle containing a nitrogen atom, can coordinate to metal centers, while the amine group provides an additional binding site. This chelation effect often leads to the formation of stable metal complexes. The electronic properties of the pyridine ring can be tuned by introducing different substituents, which in turn influences the catalytic activity and stability of the corresponding metal complexes. rsc.org

The nitrogen atom in the pyridine ring acts as a Lewis base, readily coordinating with a variety of metal ions. nih.gov The combination of a "hard" amine donor and a "soft" pyridine donor allows these ligands to bind to a wide range of metals, making them versatile for numerous applications. The structural and electronic modifications achieved by functionalization of the heterocyclic rings enable modulation of the metal coordination sphere, which can lead to improvement of the desired properties and potential applicability. nih.gov

Significance of N-Alkyl-2-(pyridin-2-yl)ethylamine Structures in Chemical Synthesis and Catalysis

The N-alkyl-2-(pyridin-2-yl)ethylamine framework, of which (2-Ethylbutyl)[2-(pyridin-2-YL)ethyl]amine is a member, is particularly significant. The ethyl bridge between the pyridine ring and the amine nitrogen provides flexibility, allowing the ligand to adopt various conformations to accommodate different metal ion geometries. The alkyl group on the amine nitrogen, in this case, a 2-ethylbutyl group, can influence the steric environment around the metal center. This steric hindrance can be exploited to control the selectivity of catalytic reactions.

Palladium(II) complexes with pyridine derivatives have been effectively used as catalysts in reactions such as the carbonylation of nitro compounds and the reduction of nitro compounds to amines. acs.org The catalytic efficiency can be correlated with the ligand's basicity. acs.org The N-alkyl group can also impact the solubility of the resulting metal complexes, which is an important consideration for practical applications in catalysis.

Below is a table of representative N-alkyl-2-(pyridin-2-yl)ethylamine compounds and their basic structural information.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-(2-Pyridyl)ethylamine2706-56-1C7H10N2122.17
(3-Methylbutan-2-YL)[2-(pyridin-2-YL)ethyl]amine1019564-69-2C12H20N2192.30
(2-Ethylbutyl)(pyridin-2-ylmethyl)amine1021028-07-8C12H20N2192.30
(2-Ethylbutyl)[1-(pyridin-2-yl)ethyl]amine1042618-05-2C13H22N2206.33

Overview of Academic Research Directions for Related Pyridine-Amine Compounds

Academic research into pyridine-amine compounds is diverse and expanding. One major area of focus is the development of new catalysts for organic synthesis. For instance, transition metal complexes of pyridine-amine ligands have been investigated for their catalytic activity in cross-coupling reactions, hydrogenations, and polymerizations. The ability to systematically modify the ligand structure allows for the fine-tuning of the catalyst's performance.

Another significant research direction is the synthesis of novel bioactive molecules. The pyridine-amine scaffold is present in numerous natural products and pharmaceutical agents. rsc.org Researchers are exploring new synthetic routes to create libraries of these compounds for screening against various biological targets. For example, some pyridine derivatives have shown promise as antimicrobial and anti-fibrotic agents. mdpi.com

Furthermore, the photophysical properties of pyridine-based compounds are being investigated for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). beilstein-journals.org The introduction of different functional groups onto the pyridine ring can significantly alter the absorption and emission properties of these molecules. mdpi.com

The synthesis of such compounds often involves multi-step reactions, starting from readily available precursors like 2-aminopyridine (B139424) or 2-vinylpyridine. researchgate.netresearchgate.net For instance, a common route to N-alkyl-2-(pyridin-2-yl)ethylamine derivatives is the reductive amination of 2-pyridinecarboxaldehyde (B72084) with a primary amine or the alkylation of 2-(2-aminoethyl)pyridine (B145717).

Below is a table summarizing research directions for related pyridine-amine compounds.

Research AreaApplicationExample of Related Compound Class
CatalysisCross-coupling reactions, hydrogenationPalladium complexes of N-arylpyrimidin-2-amines
Medicinal ChemistryAntimicrobial, anti-fibrotic agents2-(Pyridin-2-yl) pyrimidine (B1678525) derivatives
Materials ScienceFluorescent probes, OLEDsPyridin-1(2H)-ylacrylates

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

2-ethyl-N-(2-pyridin-2-ylethyl)butan-1-amine

InChI

InChI=1S/C13H22N2/c1-3-12(4-2)11-14-10-8-13-7-5-6-9-15-13/h5-7,9,12,14H,3-4,8,10-11H2,1-2H3

InChI Key

LPJLVIFWRWMWNN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNCCC1=CC=CC=N1

Origin of Product

United States

Synthetic Methodologies for 2 Ethylbutyl 2 Pyridin 2 Yl Ethyl Amine

Direct Alkylation Approaches for N-Substituted Pyridin-2-ylethanamines

Direct alkylation methods offer a straightforward approach to introduce the 2-ethylbutyl group onto a pyridin-2-ylethylamine scaffold. These methods primarily involve nucleophilic substitution or reductive amination.

Synthesis via Nucleophilic Substitution Reactions of Amine Precursors

Nucleophilic substitution is a common strategy for forming carbon-nitrogen bonds. In this context, 2-(pyridin-2-yl)ethanamine can act as a nucleophile, attacking an electrophilic 2-ethylbutyl derivative.

A general representation of this reaction is the alkylation of an amine with an alkyl halide. evitachem.com For instance, 1-(pyridin-3-yl)ethylamine can be alkylated with 2-ethylbutyl halides in the presence of a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. evitachem.com This approach, while common, can sometimes lead to overalkylation, yielding quaternary ammonium (B1175870) salts. masterorganicchemistry.com The reaction is typically carried out by heating a concentrated solution of ammonia (B1221849) or an amine with a haloalkane in a sealed tube. chemguide.co.uk

The reactivity of the leaving group on the 2-ethylbutyl moiety is crucial. Alkyl tosylates, for example, are powerful alkylating agents because sulfonates are often better leaving groups than halides. uib.no The use of tosylates, prepared from the corresponding alcohol, can be more convenient and offer higher stability. uib.no

Reductive Amination Strategies for Amine Formation

Reductive amination provides an alternative route for the synthesis of secondary and tertiary amines. organic-chemistry.org This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. evitachem.com For the synthesis of (2-Ethylbutyl)[2-(pyridin-2-YL)ethyl]amine, this could involve the reaction of 2-(pyridin-2-yl)acetaldehyde (B8817286) with 2-ethylbutylamine.

The process consists of two main steps: the nucleophilic addition of the amine to the carbonyl group to form an imine, followed by the reduction of the imine to an amine. libretexts.orglibretexts.org Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and hydrogen gas with a nickel catalyst. libretexts.org A notable reducing agent is the 2-methyl-5-ethylpyridine borane (B79455) complex, which is used for the reductive amination of aldehydes or ketones with primary or secondary amines. researchgate.net Pyridine-borane has been shown to provide higher yields in some cases compared to other methods like hydrogenolysis. purdue.edu

Multistep Synthetic Routes to Incorporate the 2-(Pyridin-2-YL)ethyl Moiety

Derivatization of 2-(Pyridin-2-yl)ethanamine Precursors

Derivatization involves chemically modifying a starting compound to produce a new compound with different properties. In this context, 2-(pyridin-2-yl)ethanamine or its derivatives can be used as a scaffold to introduce the 2-ethylbutyl group.

Chemical derivatization can enhance the properties of a molecule for specific applications, such as improving chromatographic behavior and sensitivity for analysis. nih.gov For instance, 2-picolylamine is used as a derivatizing agent to enhance the sensitivity of carboxylic acids in biological samples for detection by mass spectrometry. sigmaaldrich.com While not a direct synthesis of the target compound, these derivatization techniques highlight the reactivity of the amine group in pyridine-containing molecules.

Construction of the Pyridine (B92270) Ring System in Amine Synthesis

The Chichibabin pyridine synthesis is a widely used industrial method that can produce tri- or tetra-substituted pyridines in a single step through a condensation reaction of aldehydes and an amine. rsc.org However, the yields are often low. rsc.org

The Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to form symmetrically substituted pyridines. baranlab.org Modifications to this method allow for the synthesis of asymmetrically substituted pyridines. baranlab.org

Other methods for pyridine ring construction include:

Cycloaddition reactions : These are a key approach where the nitrogen atom can be incorporated in either the diene or the dienophile. nih.gov

Condensation of 1,5-dicarbonyl compounds : This is a straightforward approach, though it offers limited simplification. baranlab.org

From enamides : A Mn(OAc)₂-promoted cycloaddition of enamides with maleimides can construct the pyridine ring. researchgate.net

From N-vinyl amides : A single-step conversion of N-vinyl amides to pyridine derivatives can be achieved using trifluoromethanesulfonic anhydride. organic-chemistry.org

These methods are generally employed for the synthesis of the core pyridine structure, which can then be further functionalized. acsgcipr.org

Introduction of the 2-Ethylbutyl Substituent

The final key step in many synthetic routes is the introduction of the 2-ethylbutyl group. This is typically achieved through alkylation reactions.

The 2-ethylbutyl group can be introduced using an appropriate alkylating agent, such as a 2-ethylbutyl halide or tosylate. uib.noopenochem.org The choice of the leaving group is important, with tosylates being excellent leaving groups due to resonance stabilization. uib.nochemistrysteps.com The reaction is a nucleophilic substitution, often following an Sₙ2 mechanism. uib.noopenochem.org

The table below summarizes the key reagents and reaction types discussed for the synthesis of N-substituted pyridin-2-ylethanamines.

Synthetic Step Key Reagents/Reaction Type Purpose
Direct Alkylation2-(Pyridin-2-yl)ethanamine, 2-Ethylbutyl halide/tosylate, BaseIntroduction of the 2-ethylbutyl group via nucleophilic substitution.
Reductive Amination2-(Pyridin-2-yl)acetaldehyde, 2-Ethylbutylamine, Reducing agent (e.g., NaBH₄, Pyridine-borane)Formation of the secondary amine via an imine intermediate.
Pyridine Ring ConstructionAldehydes, Ammonia, 1,3-Dicarbonyl compounds (Hantzsch)De novo synthesis of the pyridine ring system.
Introduction of Substituent2-Ethylbutyl alcohol, Tosyl chloridePreparation of the alkylating agent with a good leaving group.

Control of Stereochemistry in the Synthesis of Chiral Analogues

Achieving stereocontrol in the synthesis of chiral analogues of this compound is a significant objective, particularly for applications in medicinal chemistry and asymmetric catalysis where specific stereoisomers are often required. Chirality in these analogues can be introduced at the stereocenter of the (2-Ethylbutyl) group or, in related structures, at the carbon atom adjacent to the pyridine ring.

One of the primary strategies for introducing chirality is through the use of chiral building blocks. For instance, the synthesis can commence from a chiral 2-ethyl-1-butanol (B44090), which can be obtained through various asymmetric synthetic methods or from chiral pool sources. This chiral alcohol can then be converted into a suitable leaving group, such as a tosylate or a halide, and subsequently used to alkylate 2-(2-aminoethyl)pyridine (B145717).

Alternatively, asymmetric catalytic methods can be employed to construct the chiral center during the synthesis. For example, asymmetric hydrogenation of a suitable prochiral olefin precursor could establish the stereocenter in the 2-ethylbutyl fragment. Another advanced approach involves the direct enantioselective α-alkylation of a simpler 2-alkylpyridine precursor. This can be achieved using chiral lithium amides as noncovalent stereodirecting auxiliaries, which obviates the need for pre-functionalization of the substrate. nih.gov

Dual stereocontrol is an important goal in enantioselective synthesis as it allows for the generation of specific diastereomers using a single enantiomer of a catalyst or auxiliary. researchgate.netscispace.com This can be particularly relevant when synthesizing analogues with multiple stereocenters. The choice of catalyst, ligands, and reaction conditions can influence the stereochemical outcome, enabling the selective formation of either the (R)- or (S)-enantiomer. researchgate.net For instance, in reactions involving chiral phosphoric acids, the stereochemical outcome can be directed by the specific catalyst used. researchgate.net

The following table summarizes potential strategies for the stereocontrolled synthesis of chiral analogues:

StrategyDescriptionKey Considerations
Chiral Pool Synthesis Utilization of commercially available chiral starting materials, such as (R)- or (S)-2-ethyl-1-butanol.Availability and cost of the chiral starting material.
Asymmetric Catalysis Introduction of chirality through a catalytic asymmetric reaction, such as asymmetric hydrogenation or alkylation.Catalyst efficiency, enantioselectivity, and substrate scope.
Chiral Auxiliaries Temporary incorporation of a chiral auxiliary to direct the stereoselective formation of the desired stereocenter.Ease of attachment and removal of the auxiliary.
Enzymatic Resolution Separation of a racemic mixture of the final compound or a key intermediate using enzymes.Enzyme selectivity and efficiency.

Advanced Synthetic Protocols and Sustainable Chemistry Principles in Amine Functionalization

Modern synthetic chemistry places a strong emphasis on the development of advanced and sustainable protocols that minimize environmental impact while maximizing efficiency. The synthesis of this compound can benefit from such "green" chemistry approaches.

A key area for improvement is the N-alkylation step. Traditional N-alkylation methods often rely on the use of alkyl halides, which can be hazardous and generate stoichiometric amounts of salt waste. acsgcipr.org Advanced catalytic methods offer more sustainable alternatives. One such method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which allows for the direct N-alkylation of amines with alcohols. researchgate.net In this approach, a catalyst, often based on ruthenium or iridium, temporarily oxidizes the alcohol to an aldehyde, which then undergoes a condensation reaction with the amine to form an imine. The imine is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. This process generates water as the only byproduct, making it a highly atom-economical and environmentally benign method.

The use of heterogeneous catalysts in the N-alkylation of aminopyridines is another sustainable approach. google.com Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste and catalyst consumption. For instance, a process for catalyzing aminopyridine N-alkylation has been developed using a heterogeneous catalyst, which allows for high activity and selectivity, and the potential for continuous production. google.com

Iron-catalyzed N-alkylation using π-activated ethers as electrophiles presents another novel and sustainable method. rsc.org Iron is an abundant and non-toxic metal, making it an attractive alternative to precious metal catalysts.

Furthermore, the principles of green chemistry can be applied to other aspects of the synthesis, such as the choice of solvent and energy input. rsc.org The use of greener solvents, such as water, ethanol, or supercritical fluids, is encouraged to replace hazardous solvents like DMF or chlorinated hydrocarbons. acsgcipr.org Microwave-assisted synthesis can also be employed to reduce reaction times and energy consumption.

The following table outlines some advanced and sustainable synthetic protocols applicable to the synthesis of this compound:

ProtocolDescriptionAdvantages
Borrowing Hydrogen Catalysis Direct N-alkylation of 2-(2-aminoethyl)pyridine with 2-ethyl-1-butanol using a transition metal catalyst.High atom economy, water as the only byproduct.
Heterogeneous Catalysis N-alkylation using a solid-supported catalyst that can be easily recovered and reused.Catalyst recyclability, simplified product purification.
Iron Catalysis Use of an inexpensive and environmentally benign iron catalyst for the N-alkylation step.Low cost, low toxicity.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate the reaction.Reduced reaction times, potential for improved yields.
Green Solvents Replacement of hazardous organic solvents with more environmentally friendly alternatives.Reduced environmental impact and improved safety.

By integrating these stereocontrolled and sustainable methodologies, the synthesis of this compound and its chiral analogues can be achieved in a more efficient, selective, and environmentally responsible manner.

Coordination Chemistry of 2 Ethylbutyl 2 Pyridin 2 Yl Ethyl Amine As a Ligand

Ligand Design Principles and Denticity in Pyridine-Amine Chelators

The design of chelating ligands is a cornerstone of coordination chemistry, allowing for the fine-tuning of the properties of metal complexes. Pyridine-amine ligands are a prominent class of chelators that combine a soft aromatic N-donor (pyridine) and a harder N-donor (amine) within a single molecule. This combination allows for versatile coordination behavior with a wide range of metal ions.

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. In the case of (2-Ethylbutyl)[2-(pyridin-2-YL)ethyl]amine, the presence of both a pyridine (B92270) nitrogen and a secondary amine nitrogen suggests that it will primarily function as a bidentate ligand, forming a stable five-membered chelate ring with a metal center.

The most probable coordination mode for this compound involves the simultaneous binding of the pyridine nitrogen and the secondary amine nitrogen to a metal ion. This chelation is entropically favored over the coordination of two separate monodentate ligands. The resulting five-membered ring is a stable conformation in coordination chemistry, minimizing ring strain.

The pyridine nitrogen, being part of an aromatic system, is a softer donor and can participate in π-backbonding with electron-rich metals. The secondary amine nitrogen is a harder, more basic donor, forming strong σ-bonds. This dual electronic nature allows the ligand to stabilize metals in various oxidation states.

The coordination geometry of metal complexes is significantly influenced by both the steric and electronic properties of the ligands.

Steric Factors: The 2-ethylbutyl group attached to the amine nitrogen is a bulky substituent. This steric hindrance can have several consequences:

It can influence the adoption of a specific coordination geometry to minimize steric clashes between ligands around the metal center.

It may prevent the formation of complexes with a high coordination number.

The bulky group can create a "pocket" around the metal center, potentially influencing the binding of other substrates and the reactivity of the complex.

Electronic Factors: The electronic properties of the ligand are primarily determined by the pyridine ring and the alkyl-substituted amine.

The pyridine ring is a π-acceptor, which can stabilize lower oxidation states of the metal.

The secondary amine is a strong σ-donor. The presence of the electron-donating 2-ethylbutyl group further increases the electron density on the amine nitrogen, enhancing its σ-donating ability compared to an unsubstituted amine. This increased basicity can lead to stronger metal-amine bonds.

Formation of Metal Complexes with Transition Metals

Based on the behavior of similar pyridine-amine ligands, this compound is expected to form stable complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), zinc(II), and palladium(II). The formation of these complexes would typically involve the reaction of the ligand with a metal salt in a suitable solvent.

The formation of metal-ligand adducts can be monitored and characterized using various spectroscopic techniques:

UV-Vis Spectroscopy: Coordination of the ligand to a metal center will perturb the electronic transitions of both the ligand and the metal. Changes in the absorption spectra, such as shifts in the π-π* transitions of the pyridine ring and the appearance of new d-d transition bands for colored transition metal complexes, would provide evidence of complex formation.

Infrared (IR) Spectroscopy: The C=N stretching vibration of the pyridine ring and the N-H stretching vibration of the secondary amine would be expected to shift upon coordination to a metal ion. These shifts can provide information about the strength of the metal-ligand bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pd(II)), ¹H and ¹³C NMR spectroscopy would show significant shifts in the resonances of the protons and carbons near the coordination sites (the pyridine ring and the ethylamino bridge) upon complexation.

A hypothetical data table illustrating expected spectroscopic shifts upon complexation with a generic M²⁺ ion is presented below.

Spectroscopic Technique Free Ligand (Expected) Metal Complex (Hypothetical) Interpretation
UV-Vis (λmax, nm) ~260 (π-π*)Shifted to lower or higher wavelengthCoordination perturbs electronic structure.
IR (cm⁻¹) ~1590 (C=N stretch), ~3300 (N-H stretch)Shifted to higher or lower frequencyChange in bond order upon coordination.
¹H NMR (ppm) Pyridine-H: ~8.5-7.0, CH₂-N: ~2.8Shifted downfieldDeshielding due to metal coordination.

This table is illustrative and based on general principles of coordination chemistry.

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a coordination complex. While no specific crystallographic data exists for complexes of this compound, we can predict some potential structural features based on related compounds.

For a 1:1 metal-to-ligand complex with a tetrahedral metal like Zn(II), one might expect a structure of the type [M(L)X₂], where L is the bidentate ligand and X is a monodentate ligand (e.g., a halide). For a square planar metal like Pd(II), a similar [M(L)X₂] structure could form. With octahedral metals, a complex of the type [M(L)₂(X)₂] or [M(L)₃]²⁺ could be possible, though the steric bulk of the 2-ethylbutyl group might disfavor the formation of the tris-chelate complex.

A hypothetical table of crystallographic parameters for a generic complex is provided for illustrative purposes.

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Coordination Geometry Distorted Tetrahedral
M-N(py) bond length (Å) ~2.1
M-N(amine) bond length (Å) ~2.2
N(py)-M-N(amine) bite angle (°) ~85

This table contains hypothetical data for illustrative purposes only.

Ligand Field Effects and Electronic Properties of Resulting Complexes

The coordination of this compound to a transition metal with d-electrons will lead to the splitting of the d-orbitals, as described by Ligand Field Theory. The magnitude of this splitting (Δ) is influenced by the nature of the ligand. As a bidentate N,N'-donor, this ligand would be expected to have a moderate to strong ligand field strength.

The electronic properties of the resulting complexes, such as their color, magnetic properties, and redox potentials, will be a direct consequence of these ligand field effects. For instance, the ligand field strength will determine whether a d⁶ metal like cobalt(III) forms a high-spin or low-spin complex.

Dynamic Behavior of Metal-Ligand Interactions in Solution.

A thorough review of available scientific literature reveals no specific studies focused on the dynamic behavior of metal-ligand interactions in solution for the compound this compound. Research detailing experimental investigations, such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy or other techniques to probe ligand exchange rates, fluxional processes, or conformational changes in its metal complexes, is not present in the current body of published work.

Consequently, there are no available research findings or data tables to present regarding the kinetic or thermodynamic parameters of association/dissociation, intramolecular rearrangements, or other dynamic processes for complexes formed with this specific ligand. While the broader class of N-alkylated 2-(pyridin-2-yl)ethylamine ligands is known to form complexes with various transition metals, the specific influence of the 2-ethylbutyl substituent on the dynamic properties of the resulting coordination compounds has not been documented.

Further research would be necessary to elucidate the dynamic characteristics of metal complexes involving this compound. Such studies would provide valuable insights into how the steric and electronic properties of this particular ligand influence the stability, reactivity, and solution-state behavior of its metal adducts.

Catalytic Applications of 2 Ethylbutyl 2 Pyridin 2 Yl Ethyl Amine and Its Metal Complexes

Role in Homogeneous Catalysis

In homogeneous catalysis, the ligand plays a crucial role in stabilizing the metal center and modulating its electronic and steric properties to control reactivity and selectivity. researchgate.netsemanticscholar.org Pyridine-amine ligands like (2-Ethylbutyl)[2-(pyridin-2-YL)ethyl]amine are particularly valued for their strong coordination properties and the tunable nature of their scaffold.

Pyridine-amine ligands are a significant class of N,N'-bidentate ligands used extensively in transition metal catalysis. researchgate.net The combination of a soft pyridine (B92270) donor and a hard amine donor allows these ligands to form stable complexes with a broad spectrum of metals, including palladium, rhodium, iridium, nickel, and copper. researchgate.netwikipedia.org The pyridine ring acts as a π-acceptor, while the amine group is a strong σ-donor, a combination that influences the electron density at the metal center and, consequently, its catalytic activity. semanticscholar.org

These ligands are instrumental in stabilizing the active catalytic species, preventing metal precipitation, and providing a specific coordination environment that can direct the outcome of a reaction. researchgate.net The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on either the pyridine ring or the amine group. In the case of this compound, the 2-ethylbutyl group provides significant steric bulk around the metal center, which can be advantageous for achieving high selectivity.

Metal complexes derived from pyridine-amine ligands have demonstrated high efficiency in catalyzing fundamental bond-forming reactions that are central to modern organic synthesis. These include cross-coupling reactions for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.

Palladium complexes, in particular, have been widely used. For instance, Pd-catalyzed reactions like the Suzuki-Miyaura (C-C), Heck (C-C), and Buchwald-Hartwig (C-N) couplings often employ nitrogen-based ligands to achieve high turnover numbers and yields. nih.govresearchgate.net The pyridine-amine scaffold can effectively support the Pd(0)/Pd(II) catalytic cycle, facilitating the key steps of oxidative addition and reductive elimination. nih.gov While specific data for this compound is not extensively documented, related pyridine-based ligands have shown significant success. For example, palladium complexes of substituted pyridines are effective in various C-H functionalization and olefination reactions. nih.govbeilstein-journals.orgbeilstein-journals.org

Below is a representative table illustrating the performance of pyridine-based ligands in common cross-coupling reactions.

Reaction TypeCatalyst/Ligand SystemSubstratesProduct Yield (%)Source
Suzuki Coupling Pd(OAc)₂ / Pyrazolopyridine LigandAryl Halide + Boronic Acid>90% dntb.gov.ua
Buchwald-Hartwig Amination Pd₂(dba)₃ / Hindered Phosphine LigandAryl Bromide + Amine85-98% nih.gov
C-H Olefination Pd(OAc)₂ / MPAA LigandPyridine + Olefin60-85% nih.govbeilstein-journals.org

This table presents representative data for pyridine-based catalytic systems to illustrate general efficiency.

A key feature of this compound is its inherent chirality, stemming from the stereocenter at the carbon of the 2-ethylbutyl group attached to the nitrogen atom. This makes it a chiral ligand, suitable for applications in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. diva-portal.orgacs.org

When a chiral ligand like this coordinates to a metal center, it creates a chiral catalytic environment. This environment can differentiate between the two prochiral faces of a substrate or two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. rsc.org Chiral pyridine-containing ligands have been successfully employed in a range of enantioselective reactions, including hydrogenations, hydrosilylations, and allylic alkylations. diva-portal.org For example, chiral pyridine N-oxide ligands complexed with Nickel(II) have achieved high enantioselectivity (up to 99% ee) in Friedel-Crafts alkylation reactions. rsc.org

The development of new chiral pyridine units (CPUs) is an active area of research, aiming to create ligands that offer both high reactivity and excellent stereoselectivity. acs.org The steric bulk of the 2-ethylbutyl group in this compound is expected to play a crucial role in defining the chiral pocket around the metal, thereby influencing the degree of enantiomeric excess (ee) achieved in a catalytic reaction.

The table below shows examples of enantioselectivity achieved with different classes of chiral pyridine ligands in various reactions.

Reaction TypeMetal/Ligand TypeEnantiomeric Excess (ee)Source
Friedel-Crafts Alkylation Ni(II) / Chiral Pyridine-N,N'-dioxideUp to 99% rsc.org
Hydrosilylation of Ketones Rh(I) / Chiral Pyridyl ImineUp to 57% diva-portal.org
Allylic Alkylation Pd(0) / Chiral Pyridyl Oxazoline>90% diva-portal.org

This table illustrates the potential of chiral pyridine ligands in asymmetric catalysis.

In some catalytic systems, the ligand does not merely act as a spectator scaffold but actively participates in the catalytic cycle through "ligand-metal cooperativity". This often involves a functional group on the ligand that can act as a base, acid, or hydrogen shuttle to facilitate substrate activation or bond cleavage.

For pyridine-amine ligands, the amine moiety is particularly well-suited for such cooperative roles. The N-H bond of a secondary amine ligand can be deprotonated, making the nitrogen atom a nucleophilic or basic site that can interact with the substrate. This has been observed in complexes where the ligand assists in the activation of N-H, O-H, or C-H bonds. acs.org For example, tridentate pyridine-bis(imine) ligands have been shown to enable aluminum-ligand cooperative activation of N-H bonds. acs.org While the specific cooperative effects of this compound have not been detailed, its structure suggests potential for such mechanisms, where the amine proton could be involved in protonolysis steps or substrate activation, working in concert with the metal center to lower the activation energy of the catalytic cycle.

Contributions to Organocatalysis

Organocatalysis refers to the use of small, metal-free organic molecules to catalyze chemical reactions. This compound possesses functional groups that allow it to function as an organocatalyst, independent of a metal center.

The catalytic activity of this compound in organocatalysis stems from the Lewis and Brønsted basicity of its nitrogen atoms. The lone pair of electrons on the secondary amine nitrogen makes it a competent Brønsted base, capable of deprotonating acidic pro-nucleophiles to generate more reactive species. nih.govebi.ac.uk For example, amines are often used as catalysts in reactions that proceed through enolate or enamine intermediates.

The basicity of pyridylethylamine derivatives is well-established. ebi.ac.ukwikipedia.org While pyridine itself is a relatively weak base, the alkyl amine is significantly more basic and can serve as the primary catalytic site. In reactions requiring a mild base to activate a substrate without causing unwanted side reactions, this compound could be an effective catalyst. researchgate.net

Furthermore, the secondary amine can also act as a nucleophilic catalyst. In nucleophilic catalysis, the catalyst first reacts with an electrophilic substrate to form a reactive intermediate, which then reacts with another reagent to form the product and regenerate the catalyst. Chiral amines are widely used as nucleophilic catalysts in asymmetric synthesis, for instance, in promoting enantioselective additions to aldehydes or ketones. scispace.com The chiral nature of this compound makes it a candidate for such enantioselective organocatalytic processes.

Mechanistic Investigations of Catalytic Pathways.

Consistent with the absence of reported catalytic applications, there are no mechanistic investigations into the catalytic pathways involving This compound . Research on its potential role in catalytic cycles, including the formation of intermediates, transition states, and the mode of stereoinduction, has not been documented in the scientific literature.

Theoretical and Computational Studies of 2 Ethylbutyl 2 Pyridin 2 Yl Ethyl Amine

Electronic Structure Calculations and Molecular Properties

Quantum Chemical Approaches (e.g., Density Functional Theory) for Ground State Properties

For similar pyridine-containing ligands, Density Functional Theory (DFT) is a commonly employed quantum chemical method. Researchers use DFT to calculate ground state properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. These calculations provide insights into the molecule's reactivity, stability, and potential coordination sites. For instance, studies on other pyridinyl and pyrimidinyl phosphonates have successfully used DFT to investigate their electronic structures and non-linear optical properties. However, no such data has been published for (2-Ethylbutyl)[2-(pyridin-2-YL)ethyl]amine.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the flexibility of ligands and how they might bind to a metal center. This is often achieved through computational methods that systematically explore the potential energy surface of the molecule to identify stable conformers. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand in different environments, such as in solution or when interacting with a biological molecule. While these techniques are standard for characterizing ligands, specific conformational analyses or MD simulations for this compound are not available in the current body of scientific literature.

Elucidation of Reaction Mechanisms via Computational Catalysis

Transition State Characterization and Energy Barrier Calculations

When a ligand is part of a catalytic system, computational methods can be used to elucidate the step-by-step mechanism of the reaction. This involves identifying and characterizing the transition states for each elementary step and calculating the associated energy barriers. This level of detail provides a deep understanding of what factors control the speed and efficiency of the catalytic cycle. While computational studies have successfully mapped out reaction pathways for catalytic processes involving other pyridine-based ligands, such as in hydroamination reactions, no such mechanistic studies have been performed for catalysts containing this compound.

Prediction of Reactivity and Selectivity in Catalytic Systems

Ultimately, a major goal of computational catalysis is to predict how changes in the ligand structure will affect the reactivity and selectivity of the catalyst. By understanding the electronic and steric effects of different substituents on the ligand, researchers can computationally screen for improved catalyst designs before undertaking expensive and time-consuming laboratory synthesis. The absence of any foundational computational studies on this compound means that its potential performance in any catalytic system remains purely speculative from a theoretical standpoint.

Lack of Specific Computational Data for this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in the theoretical and computational studies specifically focused on the compound this compound. As a result, the generation of a detailed analysis of its structure-property relationships based on computational data is not feasible at this time.

While general computational methods are routinely used to predict the properties of novel chemical entities, and studies exist for structurally related molecules containing pyridine (B92270) moieties, dedicated research on this compound appears to be unpublished or not publicly available. The establishment of quantitative structure-property relationships requires specific computational outputs, such as those derived from Density Functional Theory (DFT) calculations, molecular dynamics simulations, or other quantum mechanical methods. These studies would provide essential data points including, but not limited to:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Electronic Properties: Distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.

Spectroscopic Properties: Predicted NMR, IR, and UV-Vis spectra that can be correlated with experimental data for structural validation.

Thermodynamic Properties: Enthalpy of formation, Gibbs free energy, and heat capacity, which are important for assessing stability and potential for chemical transformations.

Without such dedicated computational studies, the creation of data tables and a detailed discussion of the structure-property relationships for this compound would be speculative and would not meet the required standards of scientific accuracy. Further research in the field of computational chemistry is necessary to elucidate the specific molecular properties of this compound.

Future Research Perspectives for 2 Ethylbutyl 2 Pyridin 2 Yl Ethyl Amine

Development of Novel Synthetic Strategies for Structural Diversification

Future research into (2-Ethylbutyl)[2-(pyridin-2-YL)ethyl]amine is poised to benefit from the development of innovative synthetic methodologies aimed at diversifying its structure. A primary focus will be on creating analogues with varied steric and electronic properties to fine-tune their function in various applications.

One promising direction is the exploration of asymmetric synthesis routes. The chiral center at the ethylamine (B1201723) bridge offers an opportunity for developing enantioselective synthetic methods. Techniques such as chiral catalysis and the use of chiral auxiliaries could be employed to produce enantiomerically pure forms of the ligand. nih.gov This is particularly relevant for applications in asymmetric catalysis, where the stereochemistry of the ligand is crucial for controlling the enantioselectivity of reactions.

Furthermore, modular synthetic approaches will be instrumental in creating a library of derivatives. This could involve the late-stage functionalization of the pyridine (B92270) ring or the amine moiety. For instance, transition-metal-catalyzed cross-coupling reactions could be utilized to introduce a variety of substituents onto the pyridine ring, thereby modifying its electronic properties. acs.org Similarly, diversification of the N-alkyl group could be achieved through various alkylation strategies, allowing for a systematic investigation of the influence of the alkyl substituent on the ligand's coordination behavior and catalytic activity. The bulky and flexible 2-ethylbutyl group in the parent compound provides a unique starting point for comparing the effects of different N-alkyl groups on the performance of the resulting metal complexes. rsc.org

Table 1: Potential Synthetic Strategies for Structural Diversification

Strategy Target Modification Potential Impact
Asymmetric Synthesis Enantiopure Ligands Enhanced enantioselectivity in catalysis
Cross-Coupling Reactions Substituted Pyridine Ring Tunable electronic properties
N-Alkylation Variations Modified Amine Substituent Altered steric hindrance and solubility

Exploration of Advanced Catalytic Applications and Systems

The structural features of this compound make it a compelling candidate for a range of advanced catalytic applications. The pyridine and amine moieties can act as a bidentate ligand, coordinating with various transition metals to form catalytically active complexes.

Future research should explore the catalytic potential of metal complexes derived from this ligand in a variety of organic transformations. Given the prevalence of pyridine-amine ligands in catalysis, potential applications include hydrogenation, transfer hydrogenation, and various cross-coupling reactions. The specific steric bulk imparted by the 2-ethylbutyl group could offer unique selectivity in these reactions. For instance, in reactions where substrate size is a critical factor, the steric hindrance around the metal center can be finely tuned by the ligand's architecture.

Moreover, the development of novel catalytic systems incorporating this ligand is a promising area of investigation. This could involve the immobilization of the catalyst on solid supports to facilitate catalyst recovery and recycling, a key aspect of sustainable chemistry. The design of bifunctional catalysts, where both the metal center and the ligand participate in the catalytic cycle, is another exciting prospect. The amine group of the ligand, for example, could be protonated or deprotonated, allowing it to act as a proton shuttle or an internal base.

Synergistic Integration of Experimental and Computational Methodologies

The advancement of our understanding and application of this compound will be significantly enhanced by the synergistic integration of experimental and computational approaches. Computational chemistry, particularly density functional theory (DFT), can provide invaluable insights into the electronic structure, bonding, and reactivity of the ligand and its metal complexes. rsc.org

Future research should leverage computational modeling to predict the coordination properties of the ligand with different metal centers. This can help in the rational design of catalysts by identifying promising metal-ligand combinations for specific catalytic applications. DFT calculations can also be used to elucidate reaction mechanisms, providing a detailed understanding of the catalytic cycle and the factors that control activity and selectivity. This knowledge can then guide experimental efforts to optimize reaction conditions and catalyst design.

The combination of experimental and computational studies is a powerful tool for understanding and predicting chemical reactivity. For example, spectroscopic techniques such as NMR and X-ray crystallography can provide experimental data on the structure and dynamics of the catalyst, which can then be used to validate and refine computational models. This iterative process of experimental investigation and computational analysis will accelerate the discovery and development of new catalytic systems based on this pyridine-amine ligand.

Design of Next-Generation Pyridine-Amine Ligands with Enhanced Performance

Building upon the knowledge gained from the study of this compound, future research will focus on the design of next-generation pyridine-amine ligands with enhanced performance characteristics. This will involve the strategic modification of the ligand scaffold to optimize its properties for specific applications.

One key design principle is the tuning of the ligand's electronic properties. The introduction of electron-donating or electron-withdrawing groups on the pyridine ring can significantly impact the electron density at the metal center, thereby influencing the catalyst's reactivity. For example, more electron-rich pyridine ligands can enhance the catalytic activity of metal centers in certain oxidative reactions.

Another important aspect is the modification of the ligand's steric profile. The size and shape of the N-alkyl group can be systematically varied to control the steric environment around the metal center. This can be used to enhance selectivity in catalytic reactions by controlling the access of substrates to the active site. The 2-ethylbutyl group in the parent compound serves as a valuable reference point for understanding the impact of bulky and flexible substituents.

The development of "smart" ligands that can respond to external stimuli, such as light or pH, is another exciting frontier. These ligands could enable the development of switchable catalysts whose activity can be turned on or off on demand. The incorporation of additional functional groups into the ligand framework that can participate in non-covalent interactions could also lead to catalysts with improved substrate recognition and selectivity.

Table 2: Design Principles for Next-Generation Ligands

Design Principle Modification Strategy Desired Outcome
Electronic Tuning Pyridine Ring Substitution Optimized catalyst reactivity
Steric Control Variation of N-Alkyl Group Enhanced reaction selectivity
Responsive Ligands Incorporation of "Smart" Moieties Switchable catalytic activity

Q & A

Q. How to resolve contradictions in reported biological data?

  • Strategies :
  • Replicate Studies : Control solvent (DMSO vs. saline) and cell lines (HEK293 vs. HeLa) .
  • Analytical Validation : Cross-check purity with orthogonal methods (NMR + HPLC) .

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